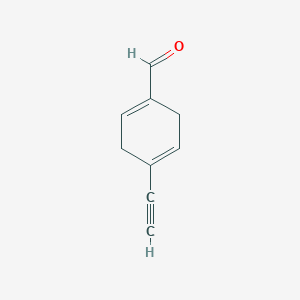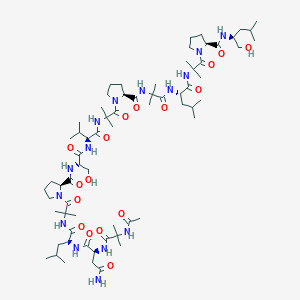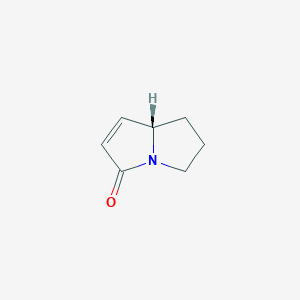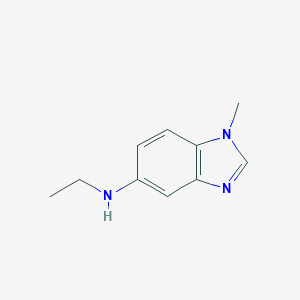
N-ethyl-1-methylbenzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl group at the nitrogen atom and a methyl group at the first carbon atom of the imidazole ring The benzo[d]imidazole core is fused with a benzene ring, making it a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by methylation at the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and methylation.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
Oxidation: N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one
Reduction: Corresponding amine derivatives
Substitution: Various substituted imidazole derivatives
科学的研究の応用
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: The compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure and ability to form colored complexes.
作用機序
The mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
類似化合物との比較
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be compared with other similar compounds, such as:
N-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-1H-benzo[d]imidazol-5-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
1-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
The uniqueness of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
190843-75-5 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
N-ethyl-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3 |
InChIキー |
LWZBOEIPEHXCIG-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
正規SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
同義語 |
1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


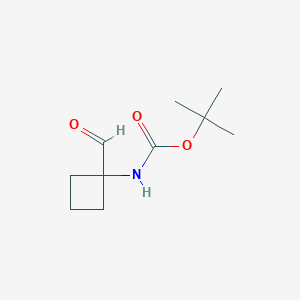
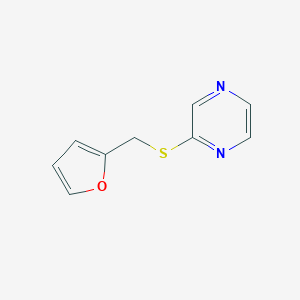
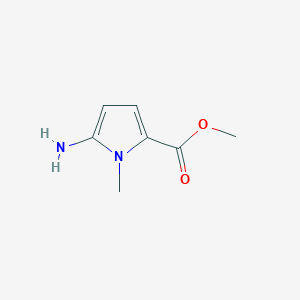
![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
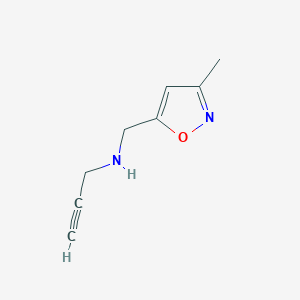
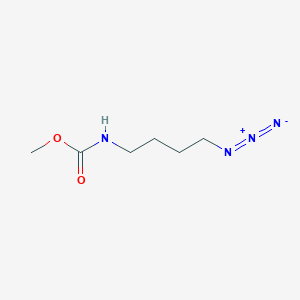

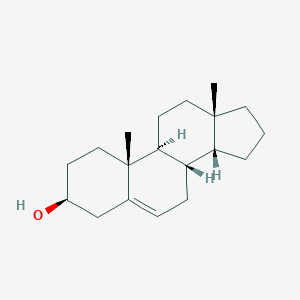
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)


